N1-(5-chloro-2-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
Description
N1-(5-Chloro-2-methylphenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- Aryl group: A 5-chloro-2-methylphenyl ring, providing steric bulk and electron-withdrawing properties due to the chlorine atom.
- Heterocyclic group: A (3-methoxytetrahydrothiophen-3-yl)methyl moiety, incorporating a sulfur-containing tetrahydrothiophene ring and a methoxy group, which may enhance solubility and metabolic stability.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-10-3-4-11(16)7-12(10)18-14(20)13(19)17-8-15(21-2)5-6-22-9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFGRJNRURJYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Table 1: Structural and Functional Comparison
Key Research Findings
Antiviral Activity: Compounds with 4-chlorophenyl and thiazole-piperidine/pyrrolidine substituents (e.g., Compounds 8, 15) inhibit HIV entry via CD4-binding site interactions. The methoxytetrahydrothiophen group’s sulfur atom could mimic disulfide interactions in viral envelope proteins, a mechanism observed in related thiazole derivatives .
Antimicrobial Activity :
- GMC-3 (4-chlorophenyl with isoindoline-1,3-dione) shows broad-spectrum antimicrobial activity. The target compound’s methoxytetrahydrothiophen group may improve membrane permeability compared to isoindoline-dione, which is more rigid .
Metabolic Stability :
- Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, suggesting the target compound’s methoxy group may further stabilize against oxidative degradation .
Structural Influence on Synthesis :
- Thiazole-containing analogs (e.g., Compound 8) exhibit moderate yields (36–55%), while isoindoline-dione derivatives (GMC-3) require recrystallization for purity. The target compound’s tetrahydrothiophen group may simplify synthesis due to fewer stereochemical challenges compared to piperidine-thiazole hybrids .
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